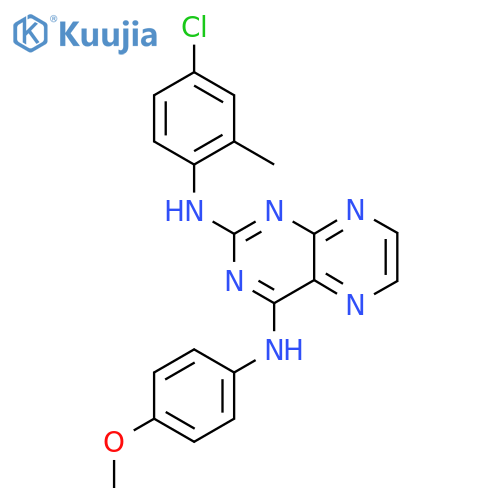

Cas no 946297-48-9 (N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine)

946297-48-9 structure

商品名:N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine 化学的及び物理的性質

名前と識別子

-

- N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

- 2-N-(4-chloro-2-methylphenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine

- 2,4-Pteridinediamine, N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)-

- AKOS024643079

- 946297-48-9

- F2359-0296

-

- インチ: 1S/C20H17ClN6O/c1-12-11-13(21)3-8-16(12)25-20-26-18-17(22-9-10-23-18)19(27-20)24-14-4-6-15(28-2)7-5-14/h3-11H,1-2H3,(H2,23,24,25,26,27)

- InChIKey: IUELRRKPUUBAOB-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C)C=1)NC1=NC2C(C(=N1)NC1C=CC(=CC=1)OC)=NC=CN=2

計算された属性

- せいみつぶんしりょう: 392.1152369g/mol

- どういたいしつりょう: 392.1152369g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 491

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4.5

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2359-0296-5mg |

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946297-48-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2359-0296-2μmol |

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946297-48-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2359-0296-2mg |

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946297-48-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2359-0296-20mg |

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946297-48-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2359-0296-50mg |

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946297-48-9 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2359-0296-30mg |

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946297-48-9 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2359-0296-20μmol |

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946297-48-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2359-0296-5μmol |

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946297-48-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2359-0296-1mg |

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946297-48-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2359-0296-3mg |

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine |

946297-48-9 | 90%+ | 3mg |

$63.0 | 2023-05-16 |

N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

946297-48-9 (N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine) 関連製品

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量